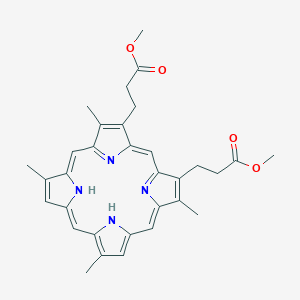

Pyroporphyrin dimethyl ester

Beschreibung

Porphyrin Esters within the Broader Context of Tetrapyrrole Chemistry

Porphyrins are a class of heterocyclic macrocycle organic compounds, characterized by a large aromatic ring system composed of four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms via methine bridges. mdpi.com This fundamental structure, known as a porphine (B87208) ring, is the parent compound of all porphyrins. mdpi.com Tetrapyrroles are vital in biological systems, forming the core of essential molecules like heme in hemoglobin and chlorophyll (B73375) in plants. wikipedia.org

Porphyrin esters, such as pyroporphyrin dimethyl ester, are derivatives of these naturally occurring porphyrins. The esterification of the carboxylic acid side chains, typically with methanol (B129727) to form methyl esters, is a common strategy in porphyrin chemistry. This modification enhances the solubility of these compounds in common organic solvents and facilitates their purification and further chemical manipulation. The ester groups can be hydrolyzed back to carboxylic acids if needed, making them useful protecting groups in multi-step syntheses.

Significance of this compound in Contemporary Academic Research

This compound serves as a crucial biochemical reagent and a versatile building block in various areas of scientific investigation. targetmol.com Its unique photophysical properties, stemming from the extended π-electron system of the porphyrin macrocycle, make it a compound of interest in photodynamic therapy (PDT) research. In PDT, a photosensitizer, upon activation by light of a specific wavelength, generates reactive oxygen species that can induce cell death, offering a targeted approach to cancer treatment.

Furthermore, this compound is utilized in the synthesis of more complex molecular architectures. Its structure can be systematically modified at the peripheral positions or at the central nitrogen core, allowing for the fine-tuning of its electronic and steric properties. This adaptability makes it a valuable precursor for creating novel materials with applications in fields such as molecular electronics, catalysis, and sensing.

Structural Relationships and Nomenclature within the Porphyrin Dimethyl Ester Class

The nomenclature of porphyrins, established by Hans Fischer, involves a system of trivial names and a numbering pattern for the peripheral positions of the macrocycle. nih.gov The term "protoporphyrin," for instance, was coined to denote the "first" porphyrin. wikipedia.org Protoporphyrin IX is a key intermediate in the biosynthesis of heme and chlorophyll. wikipedia.org Its dimethyl ester derivative, protoporphyrin IX dimethyl ester, is a widely studied compound. photochemcad.comuni-muenchen.de

This compound is structurally related to protoporphyrin IX dimethyl ester. The "pyro-" prefix indicates a modification where a substituent has been removed or altered by heat. Specifically, it is derived from chlorophyll. The structural differences between various porphyrin dimethyl esters lie in the nature and position of the substituents on the porphyrin ring. These variations give rise to a diverse family of compounds with distinct chemical and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₃₄N₄O₄ echemi.com |

| Appearance | Purple crystal echemi.com |

| Melting Point | 224-225 °C echemi.com |

| Boiling Point (Predicted) | 996.4±65.0 °C echemi.com |

| Density (Predicted) | 1.226±0.06 g/cm³ echemi.com |

| Flash Point | 556.4±34.3 °C echemi.com |

| Refractive Index | 1.602 echemi.com |

| Storage Conditions | -20°C echemi.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N4O4/c1-17-11-22-14-27-19(3)23(7-9-31(37)39-5)29(35-27)16-30-24(8-10-32(38)40-6)20(4)28(36-30)15-26-18(2)12-21(34-26)13-25(17)33-22/h11-16,33-34H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPCOHFDZYMQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10589-94-3 | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 3,7,12,17-tetramethyl-, 2,18-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010589943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10589-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 3,7,12,17-tetramethyl-, 2,18-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Deuteroporphyrin dimethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2AR39YW5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Pyroporphyrin Dimethyl Ester

Synthetic Pathways to Pyroporphyrin Dimethyl Ester and its Analogs

The synthesis of this compound often begins with precursors sourced from nature, which then undergo specific chemical modifications. These methods provide a direct route to the core pyroporphyrin structure.

Dehydration and Esterification from Natural Porphyrin Precursors

This compound is accessible from abundant natural chlorophylls (B1240455) through a multi-step process. The typical pathway involves the extraction of chlorophyll (B73375) from plant matter, followed by acid treatment to replace the central magnesium ion with two protons, yielding pheophytin. Prolonged heating of the resulting pheophorbide, which is a dephytylated derivative, induces the decarboxylation of the C13²-methoxycarbonyl group, a reaction that defines the "pyro" series of porphyrins, resulting in pyropheophorbide. beilstein-journals.org The final step is the esterification of the propionic acid side chain. A common laboratory method for this is acid-catalyzed esterification, for instance, by treating the pyropheophorbide with a solution of sulfuric acid in methanol (B129727).

An analogous transformation is the synthesis of Protoporphyrin IX dimethyl ester from hematoporphyrin, which involves a dual acid-catalyzed dehydration of the two hydroxyethyl (B10761427) side chains to vinyl groups, along with the esterification of the two propionic acid groups. rsc.org This highlights a general strategy where natural porphyrins are modified through dehydration and esterification to yield stable, soluble, and synthetically useful derivatives. rsc.org

Strategies for Modifying the Porphyrin Macrocycle

Beyond the synthesis of the basic pyroporphyrin framework, the macrocycle itself can be chemically altered to create analogs with different electronic and photophysical properties. A significant strategy for this modification is the Diels-Alder cycloaddition reaction. acs.org By treating the vinyl groups of a precursor like Protoporphyrin IX dimethyl ester with a suitable dienophile, one or both of the pyrrolic rings bearing the vinyl substituents can be converted into a reduced pyrrole (B145914) ring, characteristic of a chlorin (B1196114) or bacteriochlorin.

For example, the reaction with electron-deficient alkynes or maleic anhydride (B1165640) can yield chlorin-type structures. acs.org These cycloaddition reactions effectively alter the porphyrin's conjugation system, leading to significant shifts in its absorption spectra, which is a key modification for applications in photodynamic therapy.

Peripheral Functionalization of this compound

The periphery of the this compound macrocycle, particularly its vinyl substituents, provides a rich platform for a variety of functionalization reactions. These modifications are essential for attaching other molecules or tuning the compound's characteristics.

Halogenation of Vinyl Substituents

A key step in preparing this compound for further derivatization is the halogenation of its vinyl groups. Bromination is a common and effective method. Reagents such as N-Bromosuccinimide (NBS) or pyridinium (B92312) bromide perbromide (PBPB) are used to convert the vinyl groups into dibromoethyl derivatives. nih.govwikipedia.orgnih.gov These reactions are often performed under controlled conditions to ensure high regioselectivity for the vinyl groups. nih.govresearchgate.net The resulting bromo-substituted porphyrins are stable intermediates that serve as excellent substrates for subsequent cross-coupling reactions. acs.orgnih.gov

Table 1: Halogenation of Protoporphyrin IX Dimethyl Ester Vinyl Groups

| Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | CCl₄ | 0°C | 3,8-Dibromo-protoporphyrin IX dimethyl ester | 92% | |

| Pyridinium bromide perbromide (PBPB) | CH₂Cl₂/MeOH | Room Temp | 1-(1,2-dibromoethyl)-porphyrin derivative | High | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira)

The halogenated derivatives of this compound are versatile precursors for palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon bonds at the periphery. acs.orgnih.govresearchgate.net

The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl groups. nih.gov The reaction involves coupling the brominated porphyrin with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. nih.govresearchgate.net This method allows for the synthesis of a diverse library of porphyrin derivatives with extended aromatic systems. nih.gov

The Sonogashira coupling provides a powerful route to introduce alkynyl moieties. nih.govnih.gov This reaction couples the halogenated porphyrin with a terminal alkyne, using a palladium catalyst and typically a copper(I) co-catalyst. nih.gov This functionalization is particularly useful for creating extended π-conjugated systems or for introducing a reactive handle for further modifications, such as click chemistry. nih.govtcd.ie

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Functionalized Porphyrin Dimethyl Esters

| Reaction Type | Porphyrin Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki | 3,8-Dibromo-PPIX DME | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3,8-Diphenyl-PPIX DME | 60% | researchgate.net |

| Sonogashira | 3,8-Dibromo-PPIX DME | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | 3,8-Di(trimethylsilylethynyl)-PPIX DME | High | nih.gov |

| Sonogashira | 3-Bromo-8-vinyl-DPIX DME | Phenylacetylene | Pd₂(dba)₃, P(o-tol)₃ | 3-Phenylethynyl-8-vinyl-DPIX DME | 87% | researchgate.net |

Note: PPIX DME = Protoporphyrin IX dimethyl ester; DPIX DME = Deuteroporphyrin (B1211107) IX dimethyl ester

Click Chemistry and Huisgen Cycloadditions

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. The premier example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a specific type of Huisgen 1,3-dipolar cycloaddition. beilstein-journals.orgwikipedia.org This methodology is exceptionally useful for conjugating the porphyrin scaffold to other molecules, including biomolecules, polymers, or other chromophores. beilstein-journals.orgrsc.org

The strategy typically involves two steps. First, either an azide (B81097) or a terminal alkyne functionality is introduced onto the this compound periphery. For instance, an alkyne-functionalized porphyrin can be synthesized via a Sonogashira coupling as described previously. nih.gov This alkyne-modified porphyrin can then be "clicked" with a molecule containing an azide group in the presence of a copper(I) catalyst. beilstein-journals.orgnih.gov This reaction forms a stable triazole ring that covalently links the two components. This approach has been used to create complex porphyrin conjugates with tailored properties. beilstein-journals.orgrsc.orgnih.gov

Diels-Alder Reactions and Subsequent Nucleophilic Additions

The vinyl groups of protoporphyrin IX dimethyl ester, a direct precursor to pyroporphyrin-type structures, can act as dienes in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. nih.govmdpi.com This reactivity provides a powerful tool for converting the porphyrin core into a chlorin-type structure, which has distinct photophysical properties. The reaction typically involves an electron-deficient dienophile that reacts with one of the β,β'-double bonds of a vinyl substituent. nih.gov

A widely used strategy involves the reaction of protoporphyrin IX dimethyl ester with maleic anhydride. mdpi.comscielo.br This cycloaddition yields a mixture of regioisomeric anhydride-fused chlorin adducts. nih.govmdpi.com These intermediates are often not isolated but are directly subjected to nucleophilic attack. The addition of a nucleophile, such as an alcohol or an amine, leads to the regioselective opening of the anhydride ring, affording amphiphilic chlorin derivatives. mdpi.comusp.br This two-step process is a versatile approach for creating functionalized chlorins with tailored properties. The final step, the nucleophilic ring-opening, has been observed to be highly regioselective, with the attack occurring at the carbonyl group closer to the chlorin macrocycle. mdpi.comusp.br A plausible explanation for this selectivity is an electronic interaction between the incoming nucleophile and the macrocycle, which directs the reaction to the proximal carbonyl group. usp.br

Other dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and tetracyanoethylene (B109619) (TCNE), have also been employed in Diels-Alder reactions with protoporphyrin IX dimethyl ester. nih.gov These reactions can be more complex than initially reported, but they open pathways to a variety of fused porphyrin systems. nih.gov

Table 1: Examples of Diels-Alder Reactions and Subsequent Nucleophilic Additions

| Starting Porphyrin | Dienophile | Nucleophile | Resulting Product Class | Reference |

|---|---|---|---|---|

| Protoporphyrin IX dimethyl ester | Maleic anhydride | Methanol | Amphiphilic chlorin diester | usp.br |

| Protoporphyrin IX dimethyl ester | Maleic anhydride | Ethylene (B1197577) glycol, Piperidine (B6355638) | Amphiphilic chlorin derivatives | |

| Protoporphyrin IX dimethyl ester | Maleic anhydride | Various alcohols and amines | Amphiphilic chlorin derivatives | mdpi.com |

Condensation Reactions with Formyl-Porphyrin Derivatives

Formyl groups installed at the porphyrin periphery are valuable handles for further functionalization through condensation reactions. While direct formylation of this compound can be challenging, the use of formyl-porphyrin building blocks is a common strategy. encyclopedia.pubmdpi.com These reactions allow for the extension of the porphyrin's conjugated system or the attachment of new functional moieties.

The Knoevenagel condensation, for instance, involves the reaction of a β-formylporphyrin with a compound containing an active methylene (B1212753) group, such as diethyl malonate or malononitrile. nih.gov These reactions are often catalyzed by a base like piperidine or a solid support like aluminum oxide. nih.gov Similarly, aldol-type condensation reactions can be performed between a formylporphyrin and a ketone (e.g., acetone, acetophenone) in the presence of a base to yield porphyrin-chalcone type derivatives. nih.gov

Another significant reaction is the Wittig reaction, which can convert a formylporphyrin into a vinyl-substituted porphyrin, thereby creating a new site for reactions like the Diels-Alder cycloaddition. nih.gov These condensation strategies highlight the utility of the formyl group as a versatile synthon for elaborating the porphyrin scaffold. nih.govnih.gov

Table 2: Examples of Condensation Reactions with Formyl-Porphyrins

| Formyl-Porphyrin Type | Reactant | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|---|

| β-Formyl-meso-tetraarylporphyrin | Nitromethane | Knoevenagel-type | 2-(2-Nitrovinyl)porphyrin | nih.gov |

| Ni(II) β-Formylporphyrin | Diethyl malonate, Malononitrile | Knoevenagel-type | 2-Substituted nickel meso-tetraarylporphyrins | nih.gov |

| β-Formyl-meso-tetraarylporphyrin | Acetophenone, Acetone | Aldol-type | Porphyrin-chalcone derivatives | nih.gov |

Synthesis of Amphiphilic Porphyrin and Chlorin Derivatives

Amphiphilic porphyrins and chlorins, which possess both hydrophilic and hydrophobic domains, are of great interest for applications in photodynamic therapy and drug delivery. A straightforward method to synthesize such molecules uses protoporphyrin IX dimethyl ester as a starting material. usp.brresearchgate.net

The synthesis is often achieved via the Diels-Alder reaction with maleic anhydride, as described previously. scielo.brusp.br The resulting anhydride-fused chlorin intermediate is then reacted with a nucleophile containing a hydrophilic moiety, such as a polyethylene (B3416737) glycol (PEG) chain. usp.br The reaction of the chlorin-anhydride adduct with alcohols or amines functionalized with ethylene glycol units results in the formation of new amphiphilic chlorins containing ester or amide linkages. usp.br

An alternative strategy involves modifying the propionic acid side chains of protoporphyrin IX itself. mdpi.com For example, Gemini-like surfactants have been prepared where the two propionic acid groups are esterified with PEG headgroups, and the two vinyl groups are converted to hydrophobic ether tails of varying lengths. mdpi.com These synthetic routes demonstrate the modularity available in designing amphiphilic porphyrin derivatives with specific hydrophilic-lipophilic balances. mdpi.com The synthesis of new amphiphilic chlorin derivatives from protoporphyrin-IX dimethyl ester has been shown to be a simple and efficient process. usp.brresearchgate.net

Control of Regioselectivity in Porphyrin Functionalization

Controlling the position of functional groups on the porphyrin macrocycle is critical for developing molecules with desired properties. In the context of the synthetic methods discussed, regioselectivity plays a key role.

A notable example of high regioselectivity is observed during the synthesis of amphiphilic chlorins from protoporphyrin IX dimethyl ester. mdpi.comusp.br After the initial Diels-Alder reaction with maleic anhydride, two regioisomeric chlorin-anhydride adducts are formed (reaction at the vinyl group of either ring A or ring B). usp.br The subsequent nucleophilic ring-opening of this anhydride is highly regioselective. The reaction consistently occurs at the carbonyl group closer to the porphyrin macrocycle, regardless of the nucleophile used. nih.govmdpi.com While the precise reason is not definitively established, it is suggested that an electronic interaction between the nucleophile and the extended π-system of the chlorin directs the attack to the more sterically accessible and electronically influenced proximal carbonyl position. usp.br

Beyond this specific reaction, broader control over regioselectivity in porphyrin functionalization can be achieved through other methods. For instance, palladium-catalyzed coupling reactions (e.g., Suzuki, Sonogashira) on halogenated porphyrin precursors allow for the precise installation of various functionalities at specific β-pyrrolic positions of deuteroporphyrin IX dimethyl ester and protoporphyrin IX dimethyl ester. nih.gov Such methods provide a powerful toolbox for the controlled synthesis of complex, asymmetrically substituted porphyrin derivatives. nih.gov

Advanced Spectroscopic and Photophysical Investigations of Pyroporphyrin Dimethyl Ester

Structural Characterization Methodologies in Porphyrin Research

The precise structure of Pyroporphyrin dimethyl ester is confirmed through a combination of advanced spectroscopic techniques, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural validation of porphyrin compounds like this compound. uni-muenchen.de Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

In the ¹H NMR spectrum of a related compound, protoporphyrin dimethyl ester, distinct chemical shifts are observed that are characteristic of the porphyrin macrocycle. researchgate.net For this compound, specific proton signals confirm the arrangement of the substituents around the porphyrin core. The integration of these signals corresponds to the number of protons in each chemical environment, further validating the structure.

¹³C NMR spectroscopy provides complementary data on the carbon skeleton of the molecule. spectrabase.comresearchgate.net The chemical shifts of the carbon atoms in the macrocycle and the ester functional groups are in agreement with the proposed structure of this compound.

Interactive Table: Predicted NMR Data for this compound

| Spectrum Type | Predicted? |

| ¹³C NMR | Yes |

| ¹H NMR | Yes |

| Data based on computational predictions and may vary from experimental values. guidechem.com |

Mass Spectrometry (MS) for Molecular Structure Elucidation and Photoproduct Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. uni-muenchen.dersc.orgresearchgate.netresearchgate.net Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing porphyrin derivatives.

MS is also instrumental in identifying photoproducts formed upon irradiation of porphyrins. mdpi.com For instance, studies on the related protoporphyrin IX dimethyl ester have shown that irradiation in the presence of oxygen can lead to the formation of various photoproducts. mdpi.com These products are identified by their distinct mass-to-charge ratios in the mass spectrum. The fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural details of these photoproducts. This is crucial for understanding the photodegradation pathways of porphyrins. mdpi.com

UV-Visible Absorption Spectroscopy in Porphyrin Characterization

UV-Visible absorption spectroscopy is a fundamental technique for characterizing porphyrins due to their strong absorption in the visible and near-UV regions. uni-muenchen.dersc.org The spectrum of this compound, like other porphyrins, is dominated by an intense peak in the blue region of the spectrum, known as the Soret band, and several weaker bands at longer wavelengths, called Q-bands. wikipedia.orgomlc.org

The Soret band arises from a strong π-π* transition and its position and intensity are sensitive to the specific substituents on the porphyrin macrocycle. wikipedia.org For protoporphyrin IX dimethyl ester in chloroform (B151607), the Soret band is observed around 407 nm. omlc.orgchemicalbook.com The Q-bands, which are also due to π-π* transitions, provide further fingerprinting information about the electronic structure of the porphyrin. The number and relative intensities of the Q-bands can indicate the symmetry of the molecule. researchgate.net

Interactive Table: UV-Visible Absorption Maxima of Protoporphyrin IX Dimethyl Ester in Chloroform

| Band | Wavelength (nm) |

| Soret | 407 |

| Q-band | 506 |

| Q-band | 541 |

| Q-band | 576 |

| Q-band | 631 |

| Data for a closely related compound, illustrative of typical porphyrin spectra. chemicalbook.com |

Photophysical Properties and Excited State Dynamics

The interaction of this compound with light initiates a series of photophysical processes, including the formation of excited singlet and triplet states, which are crucial for its potential applications.

Triplet State Analysis (Spectra, Extinction Coefficients, Energy Levels)

Upon absorption of light, this compound is promoted to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. rsc.orgbits-pilani.ac.in The properties of this triplet state, such as its absorption spectrum, extinction coefficient, and energy level, have been studied using techniques like pulse radiolysis and flash photolysis. rsc.orgbits-pilani.ac.inrsc.org

The triplet-triplet absorption spectrum shows characteristic bands that are distinct from the ground-state absorption. researchgate.net For the related protoporphyrin IX dimethyl ester, the triplet state has been identified and its absorption spectrum measured. rsc.orgresearchgate.net The extinction coefficient of the triplet state, a measure of how strongly it absorbs light, has also been determined. researchgate.netnist.govnist.gov The energy of the triplet state is a key parameter that governs its reactivity and ability to participate in energy transfer processes. rsc.orgresearchgate.net

Singlet Oxygen Generation and Quantum Yield Determinations

The triplet state of this compound can transfer its energy to molecular oxygen, which is naturally in a triplet ground state, to produce highly reactive singlet oxygen (¹O₂). ias.ac.innih.gov This process is a cornerstone of photodynamic therapy, where singlet oxygen is the primary cytotoxic agent. researchgate.netnih.gov

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ). ias.ac.innih.gov This value represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. The quantum yield can be determined by various methods, often involving the use of a chemical trap that reacts with singlet oxygen, leading to a measurable change, such as a decrease in fluorescence or absorption. ias.ac.inias.ac.in Studies on similar porphyrins have established methodologies for these determinations. ias.ac.inias.ac.inresearchgate.net The singlet oxygen quantum yield is influenced by factors such as the solvent and the presence of metal ions in the porphyrin core. ias.ac.in

Interactive Table: Singlet Oxygen Quantum Yields of Related Porphyrins

| Compound | Solvent | Quantum Yield (ΦΔ) |

| Hematoporphyrin IX dimethyl ester | DMF | 0.60 |

| Zn Hematoporphyrin IX dimethyl ester | DMF | 0.40 |

| Pd Hematoporphyrin IX dimethyl ester | DMF | 0.34 |

| Sn(OH)₂ Hematoporphyrin IX dimethyl ester | DMF | 0.28 |

| Pt Hematoporphyrin IX dimethyl ester | DMF | 0.24 |

| Data for a related series of porphyrins, illustrating the effect of the central metal ion. ias.ac.inias.ac.in |

Fluorescence Emission and Quantum Yield Measurements

The fluorescence properties of Protoporphyrin IX dimethyl ester (PPIXDME) are highly dependent on its environment. The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission through fluorescence, varies with the solvent used. In chloroform, PPIXDME exhibits a fluorescence quantum yield of 0.06. omlc.org The value increases to 0.1 when measured in methanol (B129727). photochemcad.com

The fluorescence emission spectrum in chloroform is characterized by two main bands. omlc.org The measurement of these spectra requires careful experimental setup to avoid distortions, such as using dilute solutions with an absorbance of less than 0.1 to prevent the inner-filter effect. omlc.org For the parent compound, Protoporphyrin IX, it has been noted that fluorescence intensity tends to decrease as the polarity of the solvent increases, which is attributed to the compound's poor solubility and tendency to aggregate in aqueous media. nih.gov

| Solvent | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|

| Chloroform | 0.06 | omlc.org |

| Methanol | 0.1 | photochemcad.com |

Triplet Energy Transfer Mechanisms (e.g., with Carotenoids)

Upon photoexcitation, Protoporphyrin IX dimethyl ester can transition from its excited singlet state to a longer-lived triplet state. rsc.orgrsc.org This triplet state is reactive and can transfer its energy to molecular oxygen to produce highly reactive singlet oxygen, a key process in photodynamic action. rsc.orgmdpi.com However, this energy can also be intercepted by other molecules, such as carotenoids, in a process called triplet energy transfer. rsc.orgrsc.org

This quenching of the porphyrin triplet state by carotenoids is a vital photoprotective mechanism in natural photosynthetic systems, preventing the formation of damaging singlet oxygen. rsc.org The efficiency of this process has been studied for PPIXDME. In benzene (B151609) solution, the triplet state of PPIXDME is efficiently quenched by oxygen with a rate constant of 2.7 x 10⁹ M⁻¹s⁻¹. rsc.orgresearchgate.net The energy transfer from the PPIXDME triplet to various carotenoids has also been investigated to understand the structural requirements for efficient quenching. rsc.orgrsc.org For instance, the rate of triplet energy transfer to β-carotene has been determined to be 4.7 x 10⁹ M⁻¹s⁻¹. These studies are relevant for understanding light-induced damage in biological systems where porphyrins accumulate and for designing strategies to mitigate these effects. rsc.orgrsc.org

| Quencher | Rate Constant (kq) | Reference |

|---|---|---|

| Oxygen (O₂) | 2.7 x 10⁹ M⁻¹s⁻¹ | rsc.orgresearchgate.net |

| β-Carotene | 4.7 x 10⁹ M⁻¹s⁻¹ |

Time-Resolved Spectroscopy for Photophysical Processes

Time-resolved spectroscopic techniques are essential for directly observing the transient excited states and measuring the rates of photophysical processes. Pulse radiolysis has been employed to generate and characterize the triplet and singlet excited states of Protoporphyrin IX dimethyl ester in benzene solution. rsc.orgresearchgate.net These experiments allowed for the measurement of the triplet-triplet absorption spectrum and its lifetime. rsc.orgresearchgate.net In one such study, the triplet species was observed to decay with first-order kinetics, exhibiting a lifetime of 240 µs for a given radiation dose. researchgate.net

Time-resolved fluorescence spectroscopy provides complementary information on the excited singlet state. For monomeric PPIXDME in an organic solvent, a monoexponential fluorescence decay time of 10.1 ± 1.3 ns has been recorded. nih.gov Following irradiation and the formation of photoproducts, a second, shorter decay component of 4.9 ± 0.6 ns is detected, which is attributed to the fluorescence of the hydroxyaldehyde photoproduct. nih.gov In more complex environments like liposomes and cells, the decay time of the monomeric form can be significantly longer (around 15 ns), reflecting the influence of the microenvironment on the photophysical properties. nih.gov

| Parameter | Value | Technique | Conditions | Reference |

|---|---|---|---|---|

| Triplet State Lifetime | 240 µs | Pulse Radiolysis | Benzene solution | researchgate.net |

| Monomer Fluorescence Lifetime | 10.1 ± 1.3 ns | Time-Resolved Fluorescence | Organic solvent | nih.gov |

| Photoproduct Fluorescence Lifetime (Hydroxyaldehyde) | 4.9 ± 0.6 ns | Time-Resolved Fluorescence | Organic solvent, post-irradiation | nih.gov |

Photochemical Reactions and Photoproduct Formation

Photo-oxidation Pathways of Porphyrin Esters

The photodegradation of Protoporphyrin IX dimethyl ester primarily occurs through photo-oxidation. mdpi.comacs.org Investigations have revealed at least two major reaction pathways that contribute to this process, with their relative importance being highly sensitive to the reaction medium. acs.orgscribd.com

The first and often dominant pathway involves the generation of singlet oxygen. mdpi.comacs.org The excited triplet state of the porphyrin transfers its energy to ground-state molecular oxygen (³O₂), producing the highly reactive singlet oxygen (¹O₂). This singlet oxygen then attacks a ground-state porphyrin molecule, leading to its oxidation. mdpi.comacs.org In organized media like micelles, this pathway can be further dissected into an intramicellar reaction and an intermicellar one. acs.org

The second pathway involves an electron transfer mechanism. mdpi.comacs.org In this process, the excited porphyrin transfers an electron, generating a superoxide (B77818) radical anion and a porphyrin π-cation radical. mdpi.comacs.org This pathway is particularly prominent in organized assemblies like aqueous surfactant solutions compared to homogeneous organic solvents. acs.orgscribd.com These two pathways can lead to different types of photoproducts. mdpi.com For instance, the cycloaddition of singlet oxygen to one of the vinyl side chains is the proposed mechanism for the formation of photoprotoporphyrins, whereas formyl products are thought to arise from a dioxetane intermediate. mdpi.com

Elucidation of Photoproduct Structures (e.g., Photoprotoporphyrin Dimethyl Ester, Formyl Photoproducts)

The structures of the major photoproducts resulting from the irradiation of Protoporphyrin IX dimethyl ester have been elucidated through extensive analytical work. The primary and most studied photoproduct is Photoprotoporphyrin (PPP) dimethyl ester. mdpi.com Its structure was first determined in 1966 by Inhoffen and colleagues, who demonstrated that its formation involves the incorporation of two oxygen atoms, resulting in isomeric hydroxyaldehyde products. mdpi.comosaka-u.ac.jp This transformation disrupts the conjugation of the macrocycle by affecting one of the vinyl groups, which causes a significant change in the spectroscopic properties. mdpi.com Specifically, these hydroxyaldehyde products exhibit a new, characteristic absorption band around 670 nm and an emission peak near 676 nm. nih.gov

Besides PPP, other photoproducts have been identified, including mono- and diformyl derivatives. mdpi.com Unlike PPP, the formation of these formyl products involves the addition of oxygen to the vinyl group without breaking the conjugation of the main porphyrin ring, resulting in less dramatic spectral shifts. mdpi.com The relative yield of these different photoproducts is strongly dependent on the irradiation conditions and the solvent environment. mdpi.com

| Photoproduct | Common Name | Key Structural Feature | Characteristic Absorption | Characteristic Emission | Reference |

|---|---|---|---|---|---|

| Hydroxyaldehyde Isomers | Photoprotoporphyrin (PPP) Dimethyl Ester | Addition of two oxygen atoms to a vinyl group | ~670 nm | ~676 nm | mdpi.comnih.govosaka-u.ac.jp |

| Formyl Derivatives | Product II / Formyl Photoproducts | Oxidation of vinyl group to a formyl group | Overlaps with parent compound | ~654 nm | mdpi.comosaka-u.ac.jp |

Influence of Irradiation Conditions on Photochemical Outcomes

The outcome of the photoreaction of Protoporphyrin IX dimethyl ester is not fixed but is profoundly influenced by the specific conditions of irradiation, including the solvent, wavelength, and light intensity (fluence rate). mdpi.comosaka-u.ac.jp

Solvent Environment: The nature of the solvent plays a critical role in determining which photo-oxidation pathway prevails. In most homogeneous organic solvents, the formation of Photoprotoporphyrin (PPP) dimethyl ester is the predominant outcome. mdpi.com However, when the reaction is carried out in organized media such as aqueous micelles or in monolayer films, the formation of formyl products becomes dominant. mdpi.com

Irradiation Wavelength: The wavelength of the incident light can selectively promote the formation of different products. Studies have shown that irradiation with red light (e.g., 635 nm) results in PPP as the dominant photoproduct. osaka-u.ac.jp In contrast, irradiation with blue light (e.g., 405 nm) leads to a higher yield of the formyl photoproduct (often referred to as Product II). mdpi.comosaka-u.ac.jp

Fluence Rate: The rate at which the light energy is delivered also impacts the product distribution. When using 635 nm light, a lower fluence rate (e.g., 10 mW/cm²) was found to produce more PPP than a higher fluence rate (e.g., 100 mW/cm²). osaka-u.ac.jp Conversely, for 405 nm irradiation, a higher fluence rate resulted in a greater formation of the formyl photoproduct. mdpi.comosaka-u.ac.jp These findings are crucial for applications like photodynamic therapy and diagnosis, where controlling the photochemical outcome is desired. osaka-u.ac.jp

| Condition | Parameter | Predominant Photoproduct | Reference |

|---|---|---|---|

| Solvent | Organic Solvents (e.g., Chloroform) | Photoprotoporphyrin (PPP) | mdpi.com |

| Aqueous Micelles / Films | Formyl Products | mdpi.com | |

| Wavelength | 635 nm | Photoprotoporphyrin (PPP) | osaka-u.ac.jp |

| 405 nm | Formyl Products | mdpi.comosaka-u.ac.jp | |

| Fluence Rate | 635 nm, Low Rate | Higher PPP Formation | osaka-u.ac.jp |

| 405 nm, High Rate | Higher Formyl Product Formation | mdpi.comosaka-u.ac.jp |

Theoretical and Computational Studies on Pyroporphyrin Dimethyl Ester Systems

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the chemical reactivity and physical properties of porphyrin systems. These methods model the distribution of electrons within the molecule, revealing the nature of chemical bonds and the energies of molecular orbitals.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a cornerstone for describing the electronic structure of conjugated systems like porphyrins. Semi-empirical methods based on MO theory, such as the Pariser–Parr–Pople (PPP) method, have been effectively used to study the excited states of related porphyrin compounds.

For instance, in studies of protoporphyrin IX dimethyl ester (PPIXDME), a closely related porphyrin, PPP MO calculations were performed to determine the variation in the energy of the lowest triplet excited state. researchgate.net These calculations are crucial for understanding energy transfer processes, such as those involving carotenoids. researchgate.net The triplet and singlet excited states of PPIXDME were identified using pulse radiolysis experiments, and the resulting data, including absorption spectra and energy levels, provide benchmarks for these theoretical calculations. researchgate.net The application of MO theory helps to elucidate the photophysical behavior that is central to the function of porphyrins in various biological and technological applications. researchgate.net

Table 1: Experimental Triplet State Properties of Protoporphyrin IX Dimethyl Ester (PPIXDME) in Benzene (B151609)

| Property | Value |

|---|---|

| Triplet Absorption Maxima | 460 nm, 700 nm |

| Triplet Lifetime (at a pulse dose of 5 J kg⁻¹) | 240 µs |

| Oxygen Quenching Rate Constant | 1.8 x 10¹⁰ s⁻¹ mol⁻¹ dm³ |

Data sourced from pulse radiolysis experiments on PPIXDME. researchgate.net

Density Functional Theory (DFT) in Metalloporphyrin Systems

Density Functional Theory (DFT) has become a principal theoretical technique for studying porphyrins and their metal complexes (metalloporphyrins). mdpi.comchemrxiv.org It offers a balance between computational cost and accuracy for these large, complex molecules. DFT is widely used to predict the stability, reactivity, and electronic and structural properties of metalloporphyrin systems. mdpi.comresearchgate.net

In the study of metalloporphyrin complex formation, DFT calculations can determine the optimized geometries and energies of both the free-base porphyrin and its metal complexes. mdpi.com The interaction between a porphyrin and a metal ion can be computationally analyzed to predict the stability and reactivity of the resulting metalloporphyrin. mdpi.comresearchgate.net Key parameters derived from DFT calculations, known as global chemical reactivity descriptors, include:

Electronic Chemical Potential (µ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

By comparing these descriptors for different metal-porphyrin combinations, researchers can predict which complexes will be more stable. researchgate.net For example, a metalloporphyrin with higher chemical hardness and lower electrophilicity is predicted to be more stable. mdpi.comresearchgate.net These computational approaches are invaluable for designing novel catalysts and understanding the role of metalloporphyrins in various chemical and biological processes. chemrxiv.org The choice of the functional and basis set (e.g., B3LYP functional with the LANL2DZ basis set for metalloporphyrins) is critical for obtaining reliable results. mdpi.com

Table 2: DFT Global Chemical Reactivity Descriptors

| Parameter | Description |

|---|---|

| Electronic Chemical Potential (µ) | Tendency of a system to lose electrons. |

| Chemical Hardness (η) | Resistance to deformation of electron cloud. |

| Electrophilicity (ω) | Capacity to accept electrons. |

These parameters are calculated using DFT to predict the reactivity and stability of metalloporphyrin complexes. mdpi.comresearchgate.net

Spectroscopic Property Predictions and Modeling

Computational methods are essential for predicting and interpreting the spectroscopic properties of porphyrins like pyroporphyrin dimethyl ester. Theoretical models can simulate various types of spectra, including UV-Vis absorption, fluorescence, and nuclear magnetic resonance (NMR), providing insights that are difficult to obtain through experiments alone.

The characteristic strong absorption in the blue region of the spectrum (the Soret band) and weaker absorptions at longer wavelengths (Q-bands) of porphyrins are well-described by Gouterman's four-orbital model, a simplified MO theory application. photochemcad.com Databases like PhotochemCAD provide access to experimental absorption and emission spectra for a wide range of compounds, including protoporphyrin IX dimethyl ester, and contain computational modules for modeling these properties. photochemcad.com For PPIXDME, the UV-Vis spectrum in chloroform (B151607) shows a prominent Soret band at 407 nm and Q-bands at 506, 541, 576, and 631 nm. chemicalbook.com

Theoretical calculations can also predict changes in NMR chemical shifts upon structural modification or aggregation. researchgate.net For example, changes in the ¹H chemical shifts of protoporphyrin IX dimethyl ester have been analyzed to understand the effects of derivatization. researchgate.net Modeling these spectroscopic properties is crucial for identifying compounds and understanding their electronic structure and environment.

Table 3: UV-Vis Absorption Maxima for Protoporphyrin IX Dimethyl Ester

| Solvent | Absorption Maxima (nm) |

|---|---|

| Chloroform | 407, 506, 541, 576, 631 |

| 25% HCl | 406, 556, 601 |

Data from experimental measurements. chemicalbook.com

Computational Simulation of Molecular Aggregation and Supramolecular Assembly

Porphyrin molecules, including this compound, have a strong tendency to self-assemble into larger aggregates, driven primarily by π-π stacking interactions between the aromatic macrocycles. Computational simulations are a key tool for investigating the thermodynamics and kinetics of this molecular aggregation and the resulting supramolecular structures.

Molecular dynamics (MD) simulations can model the behavior of multiple porphyrin molecules in solution, allowing researchers to observe the spontaneous formation of dimers and larger oligomers. These simulations provide detailed information about the geometry of the aggregates and the intermolecular forces that hold them together.

Furthermore, computational studies can guide the synthesis of new porphyrin derivatives designed to have specific aggregation properties. For instance, introducing bulky chemical groups can create steric hindrance that prevents or controls self-aggregation. researchgate.net The study of supramolecular arrangements can also be explored using techniques that form nanostructured films, such as the Langmuir-Blodgett method. This has been applied to zinc(II)-protoporphyrin(IX) dimethyl ester, where π-π stacking interactions at the air/water interface were shown to favor the formation of closely packed films. researchgate.net Computational modeling of these systems helps to understand how molecular-level properties translate into the macroscopic structure and function of self-assembled materials, which is vital for applications in nanotechnology and materials science. researchgate.net

Research Applications and Functional Material Development Based on Pyroporphyrin Dimethyl Ester

Porphyrin Esters in Photosensitizer Design and Development

Porphyrin and its derivatives are renowned for their capacity to act as photosensitizers, molecules that generate reactive oxygen species (ROS) upon light activation. chemrxiv.org This property is the cornerstone of photodynamic therapy (PDT), a non-invasive therapeutic strategy for various diseases, including cancer. chemrxiv.org Pyroporphyrin dimethyl ester serves as a crucial precursor and a molecular scaffold in the design and synthesis of novel photosensitizers with enhanced efficacy and target specificity. frontierspecialtychemicals.commedkoo.comfrontierspecialtychemicals.com

The esterification of the carboxylic acid groups of protoporphyrin IX to form this compound improves its solubility in organic solvents, facilitating further chemical modifications. frontierspecialtychemicals.com This enhanced solubility is a key advantage for synthetic chemists, allowing for a wider range of derivatization reactions to fine-tune the photosensitizer's properties.

Chemical Biology Applications in Photodynamic Studies

In the realm of chemical biology, this compound and its derivatives are instrumental in elucidating the mechanisms of photodynamic action and for developing targeted phototherapeutic agents. frontierspecialtychemicals.comfrontierspecialtychemicals.com Upon illumination, these photosensitizers transition to an excited triplet state, which can then transfer energy to molecular oxygen, producing highly cytotoxic singlet oxygen and other ROS. These ROS can induce cellular damage, leading to apoptosis or necrosis of targeted cells.

Research has demonstrated the potential of exogenously administered this compound (PME) as a photodynamic diagnostic and therapeutic agent. A study on human nasopharyngeal carcinoma cells revealed that PME exhibited higher intracellular uptake compared to its parent compound, protoporphyrin IX, leading to increased phototoxicity. nih.gov In both in vitro and in vivo models, PME showed a greater concentration in tumor tissues over time compared to protoporphyrin IX. nih.gov These findings underscore the importance of the dimethyl ester functionalization for improved cellular uptake and tumor selectivity.

Furthermore, porphyrin dimers synthesized from (1-hydroxyethyl)vinyldeuteroporphyrin IX dimethyl esters have shown superior tumoricidal activity and reduced skin phototoxicity compared to commercially available photosensitizers like Photofrin II. nih.gov This highlights the potential of creating more effective and safer PDT agents through the chemical modification of this compound.

Fabrication of Chemical Sensors and Biosensors

The ability of the porphyrin macrocycle to coordinate with metal ions while exhibiting distinct spectroscopic changes makes this compound a valuable component in the development of chemical sensors and biosensors. These sensors can be designed to be highly selective for specific analytes, offering applications in environmental monitoring, clinical diagnostics, and industrial process control.

Development of Metal Ion Selective Sensors (e.g., Zn(II) ion sensors)

A notable application of this compound is in the fabrication of metal ion selective sensors, particularly for zinc(II) ions. frontierspecialtychemicals.commedkoo.com Zinc is an essential trace element in biological systems, and its dysregulation is associated with various pathological conditions. Therefore, the development of sensitive and selective sensors for Zn(II) is of significant interest.

Researchers have successfully incorporated protoporphyrin IX dimethyl ester into PVC matrix membranes to create a Zn(II) selective sensor. frontierspecialtychemicals.com The sensor's response is based on the specific interaction between the porphyrin and the zinc ion, which can be detected through potentiometric or spectroscopic methods. The coordination of Zn(II) within the porphyrin cavity alters the electronic properties of the macrocycle, leading to a measurable signal. The development of such sensors provides a valuable tool for the determination of zinc ion concentrations in various samples. researchgate.net

Catalytic Research with Porphyrin Esters

Porphyrin complexes, particularly those containing transition metals, are known to mimic the catalytic activity of various enzymes, most notably cytochrome P-450. mdpi.com This has led to extensive research into the use of metalloporphyrins as biomimetic catalysts in a wide range of organic transformations. frontierspecialtychemicals.commdpi.com this compound provides a versatile platform for the synthesis of such catalysts.

The introduction of different metal ions into the porphyrin core can tune the catalyst's reactivity and selectivity for specific reactions, such as oxidations, hydroxylations, and cross-coupling reactions. mdpi.comnih.gov

Biomimetic Catalysis Investigations

The field of biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymatic reactions using synthetic catalysts. mdpi.com Porphyrin derivatives, including this compound, are excellent candidates for these investigations due to their structural similarity to the heme prosthetic group found in many metalloenzymes. mdpi.com

Iron porphyrin complexes, for instance, have been shown to catalyze a variety of oxidation reactions. nih.gov By immobilizing hemin, an iron-containing porphyrin, onto graphene, researchers have created highly active biomimetic catalysts for oxidation reactions, with catalytic efficiencies approaching those of natural enzymes. nih.gov This approach demonstrates the potential of using porphyrin derivatives in conjunction with nanomaterials to develop robust and efficient catalytic systems.

Furthermore, iron porphyrin catalysts have been employed in novel cross-coupling reactions to form challenging quaternary carbon centers, mimicking the SH2 mechanism observed in biochemical alkylation pathways. nih.gov These studies showcase the potential of pyroporphyrin-based catalysts to enable new synthetic methodologies with applications in the construction of complex organic molecules. nih.gov

Advanced Materials Science and Nanostructured Systems

The unique electronic and photophysical properties of this compound, combined with its capacity for self-assembly and integration into larger molecular architectures, make it a promising component for the development of advanced materials and nanostructured systems. researchgate.net These materials can have applications in areas such as organic electronics, photonics, and drug delivery.

The ability of porphyrins to form ordered aggregates and thin films is being explored for the creation of functional nanostructures. researchgate.net For example, zinc(II)-protoporphyrin(IX) dimethyl ester has been used to create nanostructured films using Langmuir-Blodgett and Langmuir-Schaefer techniques. researchgate.net The controlled arrangement of the porphyrin molecules at the air/water interface allows for the formation of closely packed films with tunable properties. researchgate.net Such organized assemblies are crucial for the development of molecular electronic devices and sensors.

Moreover, the incorporation of porphyrin derivatives into nanocarriers like liposomes, polymers, and carbon nanoparticles is an active area of research aimed at improving the delivery and efficacy of photosensitizers in PDT. mdpi.comscielo.br These nanostructured systems can enhance the solubility of hydrophobic porphyrins in aqueous environments and provide a means for targeted drug delivery to tumor tissues. scielo.br

Research on "this compound" in Functional Materials and Supramolecular Studies Remains Limited

A thorough investigation into the scientific literature for applications of the chemical compound This compound has found a notable lack of specific research data pertaining to its integration into functional materials and its analysis through supramolecular arrangement techniques like Langmuir-Blodgett and Langmuir-Schaefer films.

While the fields of functional materials and supramolecular chemistry extensively utilize porphyrin derivatives, the available research predominantly focuses on related compounds such as Protoporphyrin IX dimethyl ester and Deuteroporphyrin (B1211107) IX dimethyl ester . These related molecules are often explored for their potential in creating photoactive and electronic materials. For instance, studies on Protoporphyrin IX dimethyl ester detail its use in forming condensed Langmuir films and its photoconductive properties, which are crucial for developing molecular electronics and sensors. researchgate.net Similarly, the Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques are well-established methods for creating highly organized, ultrathin films of various porphyrin-based compounds to control their molecular architecture for specific device applications. researchgate.netwikipedia.orgbiolinscientific.comarxiv.orgnih.gov

However, searches for "this compound" (CAS 10589-94-3) primarily identify it as a biochemical reagent available from chemical suppliers. medchemexpress.commedchemexpress.commedchemexpress.combiosundrug.com The specific research findings detailing its use in the development of functional materials or in-depth studies of its supramolecular behavior using LB or LS methods are not present in the surveyed literature. Some sources also create confusion by incorrectly associating the CAS number for this compound with Deuteroporphyrin IX dimethyl ester. sigmaaldrich.com

Due to this absence of specific published data for this compound within the requested research areas, it is not possible to construct an article that is solely focused on this compound while adhering to the specified outline and ensuring scientific accuracy. The current body of scientific literature does not appear to cover its application in these advanced material science contexts.

Biochemical and Biological Interactions of Pyroporphyrin Dimethyl Ester in Research Contexts

Porphyrin Biosynthesis Pathways and Analogous Metabolic Research

Porphyrins are a class of organic compounds characterized by a large macrocyclic ring consisting of four modified pyrrole (B145914) subunits interconnected by methine bridges. wikipedia.org These compounds are fundamental to life, forming the core of essential biomolecules like heme and chlorophyll (B73375). wikipedia.orginflibnet.ac.in The biosynthesis of these molecules involves a complex, multi-step enzymatic pathway. nih.gov Pyroporphyrin dimethyl ester, due to its structural resemblance to intermediates in this pathway, is a valuable tool for investigating these processes.

Investigations into Heme and Chlorophyll Precursor Metabolism

The biosynthetic pathways for heme and chlorophyll are highly conserved and share a common intermediate, protoporphyrin IX. frontierspecialtychemicals.comwikipedia.org Research has established that both pathways diverge from protoporphyrin IX, with the insertion of iron leading to heme and the insertion of magnesium initiating the path to chlorophyll. frontierspecialtychemicals.comwikipedia.orgusu.edu

This compound is structurally analogous to protoporphyrin IX dimethyl ester, a more soluble form of protoporphyrin IX used in research to facilitate studies in organic solvents. frontierspecialtychemicals.com This allows researchers to use this compound and its analogs as probes to explore the enzymatic steps and regulatory mechanisms involved in the later stages of heme and chlorophyll synthesis. For instance, studies on the metabolism of heme and chlorophyll precursors often utilize such porphyrin derivatives to understand substrate specificity and enzyme kinetics. usu.edu The esterification of the carboxylic acid groups, as seen in the dimethyl ester form, is a common modification to enhance the solubility of porphyrins in non-aqueous environments, which is often necessary for in vitro assays and spectroscopic studies. frontierspecialtychemicals.com

Enzymology of Porphyrinogen Decarboxylation and Methylation

A key step in the biosynthesis of porphyrins is the decarboxylation of uroporphyrinogen III to coproporphyrinogen III, a reaction catalyzed by the enzyme uroporphyrinogen decarboxylase (UROD). genome.jpuniprot.orgembopress.org This enzyme sequentially removes the four acetate (B1210297) side chains from uroporphyrinogen III. embopress.orgresearchgate.net UROD is a crucial enzyme, and its dysfunction leads to the metabolic disorder porphyria cutanea tarda. embopress.org

Research into the mechanism of UROD and other enzymes in the porphyrin pathway, such as methyltransferases, often employs porphyrin analogs. usu.eduworldscientific.com S-adenosylmethionine-Mg-protoporphyrin methyltransferase, for example, is an enzyme that catalyzes the methylation of Mg-protoporphyrin IX, a step in chlorophyll biosynthesis. usu.edu While direct studies using this compound as a substrate for these specific enzymes are not extensively documented in the provided results, the principle of using porphyrin analogs to probe enzyme activity is well-established. These analogs help in understanding the structural requirements for substrate binding and the catalytic mechanism of these enzymes.

Interactions with Biological Macromolecules

The interaction of porphyrins with biological macromolecules is central to their function. This compound, as a representative porphyrin, is utilized in studies aimed at elucidating these interactions with proteins and lipids.

Elucidation of Porphyrin-Macromolecule Binding using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions at an atomic level. mdpi.comnih.gov It can provide detailed information about the structure, dynamics, and binding of molecules like this compound to macromolecules. mdpi.comwalshmedicalmedia.com

The unique structure of porphyrins results in characteristic NMR spectra, with large chemical shift dispersions that are sensitive to the molecule's environment. mdpi.com When a porphyrin binds to a macromolecule, changes in the NMR chemical shifts of both the porphyrin and the macromolecule can be observed. mdpi.com This chemical shift perturbation method is widely used to map the binding sites of ligands on proteins. mdpi.com For example, NMR studies have been used to investigate the aggregation of metalloporphyrins and their interaction with various ligands, providing insights into the geometry of these complexes. lsu.edu

Studies with Lipid Bilayer Models (Phospholipids)

The interaction of porphyrins with cell membranes is a critical area of research, particularly in the context of photodynamic therapy. Lipid bilayers, composed of phospholipids, serve as simplified models of cell membranes. nih.gov

Investigations of Porphyrin-Protein Associations

The binding of porphyrins to proteins is fundamental to the function of hemoproteins like hemoglobin and myoglobin. inflibnet.ac.in Studies investigating these associations often use porphyrin analogs to probe the binding pockets of these proteins. For instance, copper(II) protoporphyrin IX has been inserted into apomyoglobin to act as a reporter group for the heme environment. nih.gov

Spectroscopic and molecular docking studies have been used to identify the binding sites of protoporphyrin IX on human serum albumin (HSA), a major carrier protein in the blood. mdpi.com These studies revealed that the porphyrin forms a strong complex with HSA, involving interactions with aromatic amino acid residues like tryptophan and tyrosine. mdpi.com Although these studies focus on protoporphyrin IX, the principles and methodologies are directly applicable to understanding the interactions of this compound with proteins. The esterification of the propionate (B1217596) side chains in this compound would likely influence its binding affinity and orientation within protein binding sites compared to its unesterified counterpart.

Research into Porphyrin-Nucleic Acid Interactions (DNA, RNA)

While extensive research exists for various porphyrin derivatives, particularly cationic porphyrins which interact strongly with the negatively charged phosphate (B84403) backbone of nucleic acids, specific studies detailing the interaction between this compound and DNA or RNA are not extensively documented in publicly available research. General principles suggest that as a neutral molecule, this compound would lack the strong electrostatic attraction that drives the binding of cationic porphyrins to nucleic acids. Its interactions would likely be governed by weaker forces such as van der Waals interactions, hydrophobic effects, and potential intercalation, depending on the specific nucleic acid structure and sequence.

NMR spectroscopy is a powerful technique for studying such interactions, as changes in the chemical shifts of the porphyrin and nucleic acid protons can provide insights into binding modes and affinity. mdpi.com However, detailed NMR studies or other spectroscopic analyses (like circular dichroism or fluorescence spectroscopy) specifically characterizing the binding of this compound to DNA or RNA are not readily found in the scientific literature. Research in this area has often focused on functionalized derivatives, such as deuteroporphyrin (B1211107) IX 2,4-disulfonic acid dimethyl ester, to enhance properties like water solubility or specific targeting, rather than on the parent dimethyl ester compound itself. mdpi.com

Enzyme Inhibition Studies (e.g., Ferrochelatase)

Ferrochelatase is the terminal enzyme in the heme biosynthetic pathway, responsible for catalyzing the insertion of ferrous iron (Fe²⁺) into protoporphyrin IX to form heme. nih.gov Due to its structural similarity to the natural substrate, deuteroporphyrin, the non-esterified form of this compound, can act as a substrate for this enzyme. nih.gov The efficiency of its utilization, however, is different from that of protoporphyrin IX.

Research has established that ferrochelatase can utilize a variety of porphyrins as substrates, but with differing affinities. nih.gov The Michaelis-Menten constant (Kₘ), which represents the substrate concentration at which the enzyme reaction rate is half of the maximum, is a key parameter for quantifying this affinity. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate. Studies on mammalian and bacterial ferrochelatase have determined the Kₘ values for deuteroporphyrin IX.

It is important to note that the esterification of the propionic acid side chains to form the dimethyl ester derivative can significantly impact interaction with the enzyme. While deuteroporphyrin IX acts as a substrate, some studies on related porphyrins have shown that esterified derivatives may have altered or diminished interactions with enzymes compared to their free acid counterparts.

Inhibition studies are also crucial for understanding the active site of ferrochelatase. N-alkylated porphyrins, such as N-methylprotoporphyrin, are known to be potent inhibitors of ferrochelatase. nih.gov Research on Rhodopseudomonas sphaeroides ferrochelatase demonstrated that N-methylprotoporphyrin dimethyl ester acts as a non-competitive inhibitor with respect to the porphyrin substrate, deuteroporphyrin. lsu.edu

The following table summarizes key kinetic parameters for the interaction of deuteroporphyrin IX with ferrochelatase from different biological sources.

| Enzyme Source | Substrate | Kₘ (µM) | Reference |

|---|---|---|---|

| Murine (Mouse) | Deuteroporphyrin IX | 95 | nih.gov |

| Bovine | Deuteroporphyrin IX | 75 | |

| Rhodopseudomonas sphaeroides | Deuteroporphyrin | 6.5 | lsu.edu |

Future Research Directions and Emerging Paradigms for Pyroporphyrin Dimethyl Ester

Novel Synthetic Methodologies and Diversification Strategies

The synthesis of porphyrins has traditionally been a cornerstone of organic chemistry. While established methods exist, the future of Pyroporphyrin dimethyl ester research lies in the development of more efficient, selective, and environmentally benign synthetic strategies. Current methodologies often rely on multi-step procedures that can be arduous and result in modest yields. Future research should pivot towards novel approaches that streamline the synthesis and allow for greater molecular diversity.

One promising direction is the exploration of one-pot synthesis protocols. These reactions, where multiple transformations occur in a single reaction vessel, can significantly reduce waste, time, and resources. The application of microwave-assisted organic synthesis (MAOS) could also be a focal point. Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of various porphyrin analogues, and its application to this compound could lead to more rapid and efficient production.

Furthermore, the diversification of the this compound scaffold is paramount for unlocking its full potential. Site-selective functionalization of the macrocycle's peripheral positions is a key area for future investigation. The development of novel catalytic systems, perhaps employing earth-abundant metals, for C-H activation at specific sites on the porphyrin ring would represent a significant breakthrough. This would enable the introduction of a wide array of functional groups, thereby tuning the electronic, photophysical, and biological properties of the molecule.

Table 1: Potential Novel Synthetic Approaches for this compound

| Methodology | Potential Advantages | Research Focus |

| One-Pot Synthesis | Reduced reaction steps, lower cost, less waste | Development of tandem or domino reaction sequences. |

| Microwave-Assisted Organic Synthesis (MAOS) | Accelerated reaction times, increased yields, enhanced purity | Optimization of reaction conditions (temperature, time, solvent). |

| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability | Design and implementation of continuous-flow reactor systems. |

| C-H Activation/Functionalization | Direct modification of the porphyrin core, increased molecular complexity | Discovery of selective and efficient catalysts. |

Advanced Computational Approaches for Structure-Function Relationships

The interplay between the three-dimensional structure of a molecule and its function is a fundamental concept in chemistry. For this compound, a detailed understanding of this relationship is crucial for designing derivatives with specific properties. Advanced computational methods are poised to play a pivotal role in this endeavor.

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for elucidating the electronic structure and predicting the photophysical properties of porphyrins. Future research should leverage these methods to create a comprehensive in-silico library of this compound derivatives. By systematically modifying the peripheral substituents and the central metal ion (if any), it will be possible to predict how these changes affect properties such as absorption and emission spectra, quantum yields of fluorescence and phosphorescence, and the efficiency of singlet oxygen generation, which is critical for applications like photodynamic therapy (PDT).

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different environments, such as in solution or interacting with biological membranes. These simulations can help to understand its aggregation behavior, solubility, and how it orients itself within a lipid bilayer, all of which are critical factors for its biological activity.

Table 2: Computational Methods for Investigating this compound

| Computational Method | Information Gained | Potential Impact |

| Density Functional Theory (DFT) | Ground and excited state electronic structures, molecular orbitals, reaction mechanisms. | Rational design of derivatives with tailored electronic properties. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, fluorescence and phosphorescence energies. | Prediction of photophysical properties for photosensitizer development. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, aggregation behavior, interactions with solvents and biomolecules. | Understanding of bioavailability and cellular uptake mechanisms. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed study of the active site in enzyme-porphyrin complexes. | Elucidation of biochemical roles and mechanisms of action. |

Development of Next-Generation Porphyrin-Based Materials

The unique photophysical and electronic properties of porphyrins make them attractive building blocks for advanced materials. This compound, with its modifiable structure, is a promising candidate for incorporation into next-generation materials with applications in optoelectronics, catalysis, and sensing.

One emerging paradigm is the development of porphyrin-based metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). By using this compound as a structural linker, it is possible to create highly ordered, porous materials. These materials could exhibit interesting properties such as light-harvesting capabilities for artificial photosynthesis, catalytic activity for various organic transformations, or the ability to selectively bind and detect specific analytes.

Another area of focus is the creation of porphyrin-polymer conjugates. By covalently linking this compound to polymer backbones, it is possible to create materials with enhanced processability, stability, and tailored functionalities. These materials could find use in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, or as novel drug delivery systems where the porphyrin acts as both a photosensitizer and a fluorescent imaging agent.

Deeper Understanding of Complex Biochemical Roles

While this compound is often used as a biochemical reagent, its specific roles and mechanisms of action within complex biological systems remain largely unexplored. nih.govinvivochem.comtargetmol.commedchemexpress.com Future research should aim to unravel these intricate biochemical pathways.

Given its structural similarity to protoporphyrin IX, a precursor to heme, it is plausible that this compound could interact with enzymes involved in the heme biosynthesis pathway. Investigating its potential as an inhibitor or substrate for these enzymes could reveal new therapeutic targets.

Furthermore, its potential as a photosensitizer in photodynamic therapy warrants a more profound investigation into its subcellular localization and mechanism of action. Understanding which organelles it accumulates in and the primary targets of the reactive oxygen species it generates upon photoirradiation is crucial for designing more effective and selective cancer therapies. The use of advanced microscopy techniques, such as stimulated emission depletion (STED) microscopy, could provide high-resolution insights into its distribution within cells.

A deeper understanding of its interactions with biomolecules such as proteins and nucleic acids is also necessary. Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be employed to quantify these interactions and shed light on the molecular basis of its biological activity.

Q & A

Q. What are the standard methods for synthesizing Pyroporphyrin dimethyl ester in laboratory settings?

this compound is typically synthesized via Fischer esterification of pyroporphyrin, followed by purification using silica gel chromatography. A detailed protocol involves dissolving mesoporphyrin IX dimethyl ester in dimethylformamide under nitrogen, refluxing with manganese carbonyl, and extracting with methylene chloride. Purification via column chromatography (cyclohexane/benzene/methanol gradients) ensures high purity . Recrystallization from benzene/methanol yields crystalline product, confirmed by mass spectrometry (e.g., molecular ion at m/z 647.231) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

UV-Vis spectroscopy is critical for identifying porphyrin-specific bands (e.g., Soret band ~25,000 cm⁻¹, Q bands up to ~16,000 cm⁻¹). Low-energy d→d transitions in metalloporphyrins require high-sensitivity instruments, such as a Beckman DK-1 spectrophotometer with wavelength-wavenumber conversion . Mass spectrometry (low-voltage MS) confirms molecular weight, while NMR (e.g., ¹H NMR) resolves structural features like ester methyl groups .

Q. What are the primary research applications of this compound in coordination chemistry?

It serves as a precursor for synthesizing metal complexes (e.g., Rh(II), Pt) and hybrid systems like porphyrin-fullerene dyads or nitroimidazole-linked antibiotics . Its dimethyl ester group enhances solubility for studying ligand-field effects in low-spin metal ions (e.g., Mn(III)) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when analyzing d→d transitions in metalloporphyrins like this compound?